(R)-Cbz-3-amino-3-phenylpropan-1-ol
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Overview
Description
This usually involves identifying the compound’s chemical formula, structure, and other identifiers like CAS number. It may also include a brief overview of its known uses or functions.
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the raw materials used, the conditions required for its synthesis, and the yield of the reaction.Molecular Structure Analysis
This involves studying the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo. It includes studying its reactivity, stability, and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like mass spectrometry or infrared spectroscopy might be used.Scientific Research Applications
Enzymatic Resolution and Synthesis
Enzymatic Resolution of β-Amino Methyl Esters : This study by Escalante (2008) explores the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives using lipase B from Candida antarctica. The resolutions, which included the amine protected with groups like Cbz, led to high conversion rates and yielded optically pure enantiomers (Escalante, 2008).
Amination with N-benzyloxycarbonyl-3-phenyloxaziridine : Niederer et al. (1993) report on a two-step process to generate N-Cbz-3-phenyloxaziridine. This new reagent allows for direct electrophilic N-amination of chiral α-amino acids and their derivatives, leading to hydrazino acids protected with a readily removable N-Cbz group (Niederer, Kapron, & Vederas, 1993).
Chemoenzymatic Synthesis of α-Substituted Serines : Sano et al. (2009) prepared a series of (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates by enzymatic acetylation, leading to enantiodivergent oxidation which furnished both (R)- and (S)-α-substituted serines (Sano et al., 2009).
Catalytic Synthesis and Applications
Asymmetric Autocatalysis of (R)-1-Phenylpropan-1-ol : ShengJian et al. (1993) demonstrated that (R)-1-Phenylpropan-1-ol undergoes enantioselective autocatalysis with high chemical yield. The study highlights its application in the addition of diethylzinc to benzaldehyde mediated by various amines (Li ShengJian et al., 1993).
Catalytic Degradation of Recalcitrant Pollutants : Zhu et al. (2016) researched the use of Iron (II) phthalocyanine molecules in polyacrylonitrile nanofibers for the Fenton-like process. This approach aimed at degrading pollutants like Carbamazepine (CBZ) and Rhodamine B (RhB), offering insights into potential environmental applications (Zhu et al., 2016).
Kinetic Resolution in Synthesis : García-Urdiales et al. (2001) investigated the kinetic resolution of (±)-1-phenylbutan-1-ol using CALB-catalyzed aminolysis. This study is pertinent to understanding the role of the amine in alcohol resolution and offers insights into enantioselective processes (García-Urdiales, Rebolledo, & Gotor, 2001).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas for further research. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please consult with a chemical database or a subject matter expert for specific information about “®-Cbz-3-amino-3-phenylpropan-1-ol”.
properties
IUPAC Name |
benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCROXNTSGDSP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Cbz-3-amino-3-phenylpropan-1-ol |
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